molecular formula C15H21NO7 B3022232 Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate CAS No. 1142198-17-1

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate

Cat. No.: B3022232
CAS No.: 1142198-17-1
M. Wt: 327.33 g/mol
InChI Key: RTEJDAWLBLDSBB-UHFFFAOYSA-N
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Description

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is an aromatic ester characterized by a nitro group at the ortho (2-) position and three ethoxy (-OCH₂CH₃) groups at the 3-, 4-, and 5-positions of the phenyl ring. The methyl acetate moiety (-COOCH₃) is attached to the benzene ring via a methylene bridge. This compound’s structural complexity arises from the high density of electron-donating ethoxy groups and the electron-withdrawing nitro group, which collectively influence its electronic environment, solubility, and reactivity.

Properties

IUPAC Name

methyl 2-(3,4,5-triethoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-5-21-11-8-10(9-12(17)20-4)13(16(18)19)15(23-7-3)14(11)22-6-2/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJDAWLBLDSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate typically involves the esterification of 3,4,5-triethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as reduction, substitution, and hydrolysis makes it valuable for developing new compounds .

Reaction Type Description
ReductionNitro group can be reduced to an amino group using hydrogen gas and palladium catalyst.
SubstitutionEthoxy groups can be replaced with other functional groups via nucleophilic substitution.
HydrolysisEster group can be hydrolyzed to yield carboxylic acid and methanol under acidic or basic conditions.

Biology

In biological research, this compound has been investigated for its potential biological activity , including interactions with biomolecules. Studies have suggested that the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Medicine

This compound is explored for its therapeutic properties , particularly in anti-inflammatory and antimicrobial applications. Research indicates that derivatives of this compound could exhibit significant activity against certain pathogens and inflammatory pathways .

Case Study 1: Antimicrobial Activity

A study conducted on various nitrophenyl acetate derivatives demonstrated that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in vitro. The study showed that it inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Structural Comparison of Selected Nitroaromatic Esters
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Features Reference
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate (N/A) 3,4,5-triethoxy, 2-nitro C₁₃H₁₇NO₈ (est.) ~355.28 High substituent density; bulky ethoxy groups; ortho-nitro positioning N/A
Methyl 2-(4-methoxy-3-nitrophenyl)acetate (34837-88-2) 4-methoxy, 3-nitro C₁₀H₁₁NO₅ 225.20 Methoxy group at para; nitro at meta; simpler substitution pattern
Methyl 2-(3-fluoro-4-nitrophenyl)acetate (169339-41-7) 3-fluoro, 4-nitro C₉H₈FNO₄ 213.16 Fluoro substituent (electron-withdrawing); nitro at para
2-Nitrophenyl acetate (610-69-5) 2-nitro C₈H₇NO₄ 181.15 Minimal substitution; basic nitroester structure
Key Observations:

Substituent Density and Steric Effects : The target compound’s three ethoxy groups introduce significant steric hindrance compared to analogs like Methyl 2-(4-methoxy-3-nitrophenyl)acetate or 2-Nitrophenyl acetate . This steric bulk may reduce reactivity in nucleophilic substitution reactions.

Electronic Effects : The ethoxy groups are electron-donating, which partially counterbalances the electron-withdrawing nitro group. In contrast, Methyl 2-(3-fluoro-4-nitrophenyl)acetate features a fluoro substituent (strongly electron-withdrawing), creating a more polarized aromatic ring.

Physicochemical Properties

  • Lipophilicity : The triethoxy groups in the target compound likely enhance lipophilicity (logP ~2.5–3.0, estimated) compared to Methyl 2-(3-fluoro-4-nitrophenyl)acetate (logP ~1.8) and 2-Nitrophenyl acetate (logP ~1.5) .
  • Solubility : The ethoxy groups may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce water solubility relative to less substituted analogs.
  • Thermal Stability : Nitro groups generally decrease thermal stability; however, the ethoxy substituents could mitigate this through steric protection.

Biological Activity

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound (C15H21NO7) features a phenyl ring substituted with three ethoxy groups and a nitro group. The presence of these functional groups influences its chemical reactivity and biological interactions. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to diverse biological effects. The ethoxy groups enhance the compound's solubility and reactivity, which are crucial for its pharmacological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 33 nM in these cell lines, indicating significant antiproliferative activity comparable to known chemotherapeutic agents like combretastatin A-4 (CA-4) .

Mechanism of Antiproliferative Activity

The antiproliferative effects are believed to be mediated through the destabilization of microtubules. This disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Flow cytometry analyses confirmed that treatment with the compound resulted in increased apoptosis rates in treated cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Reference
MCF-710
MDA-MB-23123
CA-43.9

Case Studies

  • Study on Angiogenesis Inhibition : In chick chorioallantoic membrane assays, this compound demonstrated potent antiangiogenic effects similar to CA-4. This suggests its potential for therapeutic applications in cancer treatment by inhibiting tumor blood supply .
  • Comparative Analysis : A comparative study involving various derivatives showed that modifications to the ethoxy groups could enhance solubility and bioactivity without compromising efficacy against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate in laboratory settings?

  • Methodological Answer : A viable approach involves sequential etherification, nitration, and esterification. First, introduce ethoxy groups via nucleophilic substitution on a phenolic precursor using ethyl bromide and a base (e.g., K₂CO₃). Nitration at the ortho position can be achieved with HNO₃/H₂SO₄, followed by esterification of the acetic acid moiety using methanol under acidic catalysis (e.g., H₂SO₄). Recrystallization in methanol or ethanol is recommended for purification . Reactive distillation techniques, as demonstrated for methyl acetate production, may enhance reaction efficiency by removing water or byproducts .

Q. How can researchers optimize the purification of this compound to achieve high yields?

  • Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization. Monitor purity via TLC (e.g., 35% ethyl acetate in hexane, Rf ~0.48 as reported for similar nitroaromatic esters) . Saline extraction, as used in methyl acetate/methanol separation, could isolate polar impurities . For thermally stable compounds, fractional distillation under reduced pressure may further refine the product .

Q. What spectroscopic techniques are most effective for characterizing the nitro and ethoxy substituents?

  • Methodological Answer :
  • ¹H/¹³C NMR : Ethoxy groups show triplet signals for CH₂CH₃ (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂). The nitro group induces deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Nitro groups exhibit strong asymmetric/symmetric stretching at ~1520 and 1350 cm⁻¹. Ethoxy C-O stretches appear at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 256 for analogs) and fragmentation patterns indicative of ester cleavage or nitro group loss .

Advanced Research Questions

Q. How do the electronic effects of the 3,4,5-triethoxy and 2-nitro groups influence the acetate moiety’s reactivity?

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps. For example, optimize nitration conditions by varying HNO₃ concentration or reaction temperature, monitoring intermediates via HPLC. Compare results with methyl acetate synthesis models, where kinetic parameter optimization improved yields . Statistical tools (e.g., Design of Experiments) can isolate critical variables like catalyst loading or solvent polarity.

Q. What computational methods predict the regioselectivity of nitration in precursor synthesis?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and local electron density. For example, studies on nitrobenzene derivatives show that electron-rich regions (due to ethoxy groups) guide nitration to specific positions . Pair computational results with experimental validation via isotopic labeling or substituent-directed synthesis .

Q. How can the compound’s stability under storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC and NMR.
  • Monitor nitro group reduction (common in humid conditions) by tracking amine formation.
  • Reference storage protocols for nitroaromatics in cold (0–6°C), anhydrous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate

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